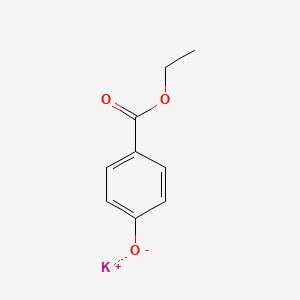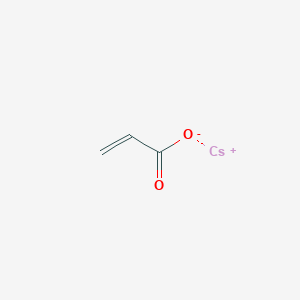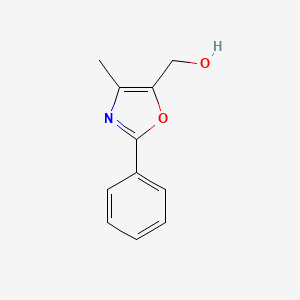
(4-Metil-2-fenil-1,3-oxazol-5-il)metanol
Descripción general
Descripción
“(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol” is a chemical compound with the IUPAC name (4-methyl-1,3-oxazol-5-yl)methanol . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the condensation of substituted aryl aldehydes with other compounds . For example, a series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule .Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Las oxadiazoles, que comparten una estructura similar al compuesto en cuestión, han demostrado un amplio espectro de propiedades biológicas, incluida la actividad antimicrobiana. Se ha demostrado que son eficaces contra varias bacterias y hongos, lo que los convierte en posibles candidatos para el desarrollo de nuevos antibióticos .
Evaluación Anticancerígena
La estructura del compuesto es propicia para la actividad anticancerígena. En la investigación, derivados similares de oxazol se han evaluado por su potencial para inhibir el crecimiento de células cancerosas a través de varios mecanismos, como la interferencia con enzimas mitocondriales .
Moléculas Antivirales
Se han sintetizado derivados de oxazoles con propiedades antivirales. Por ejemplo, se han desarrollado análogos de honokiol con componentes de oxazol por sus potentes efectos antivirales .
Potencial Antibacteriano
Los derivados de oxazol se han sintetizado y examinado por su potencial antibacteriano contra una gama de cepas bacterianas, incluidas S. aureus y E. coli, lo que indica el posible uso del compuesto en el tratamiento de infecciones bacterianas .
Actividad Anti-Monooxidasa
Algunos derivados de oxazol han mostrado actividad anti-monooxidasa, lo que podría ser beneficioso en el desarrollo de tratamientos para afecciones asociadas con enzimas monooxidasa .
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of oxazole derivatives like “(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol” could involve the development of new potent antiviral molecules . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRFLIHPSSQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634156 | |
| Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248924-06-3 | |
| Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
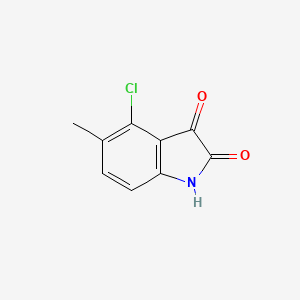
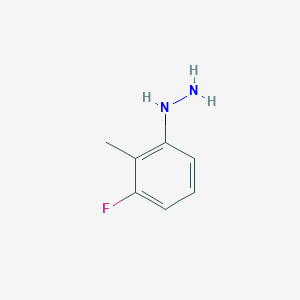
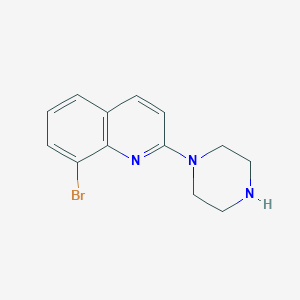



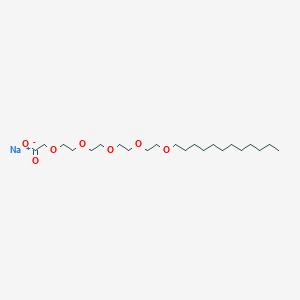
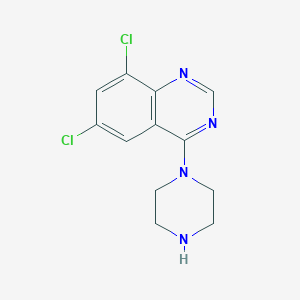
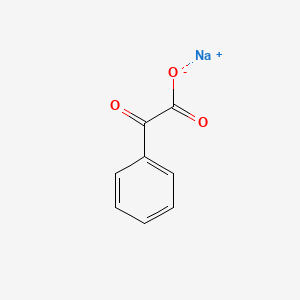
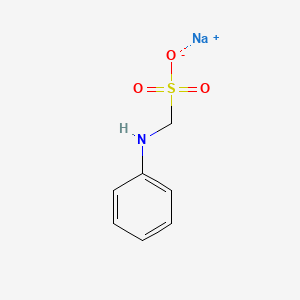

![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)
